molecular formula C14H12F3N3O B2833196 5,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide CAS No. 2380088-48-0

5,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B2833196
CAS No.: 2380088-48-0
M. Wt: 295.265
InChI Key: OGJXAXHQICQKBG-UHFFFAOYSA-N
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Description

5,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, a carboxamide group at position 4, and a trifluoromethylphenyl group attached to the nitrogen atom of the carboxamide. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups at positions 5 and 6 can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrimidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.

    Attachment of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Derivatives with different substituents on the trifluoromethylphenyl group.

Scientific Research Applications

5,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electron-withdrawing capacity. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-(trifluoromethyl)pyrimidine: Similar pyrimidine derivative with different substitution pattern.

    5,6-Dimethyl-2-(trifluoromethyl)benzimidazole: Benzimidazole derivative with similar substitution.

    5,6-Dimethyl-4-(trifluoromethyl)quinazoline: Quinazoline derivative with similar substitution.

Uniqueness

5,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and trifluoromethyl groups can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5,6-dimethyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c1-8-9(2)18-7-19-12(8)13(21)20-11-5-3-10(4-6-11)14(15,16)17/h3-7H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJXAXHQICQKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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